molecular formula C12H11N3O2 B8467116 1-Methyl-5-nitro-2-styrylimidazole CAS No. 4750-56-5

1-Methyl-5-nitro-2-styrylimidazole

Cat. No.: B8467116
CAS No.: 4750-56-5
M. Wt: 229.23 g/mol
InChI Key: HGBWQGJWYQJSEA-BQYQJAHWSA-N
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Description

1-Methyl-5-nitro-2-styrylimidazole is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

4750-56-5

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

1-methyl-5-nitro-2-[(E)-2-phenylethenyl]imidazole

InChI

InChI=1S/C12H11N3O2/c1-14-11(13-9-12(14)15(16)17)8-7-10-5-3-2-4-6-10/h2-9H,1H3/b8-7+

InChI Key

HGBWQGJWYQJSEA-BQYQJAHWSA-N

Isomeric SMILES

CN1C(=CN=C1/C=C/C2=CC=CC=C2)[N+](=O)[O-]

Canonical SMILES

CN1C(=CN=C1C=CC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The novel compounds coming within the scope of the generic formula, supra, are readily synthesized starting with commercially available 2-methyl-5-nitroimidazole. This starting compound is allowed to react with a suitable alkylating agent, such as dimethyl sulfate, in a suitable solvent, for example benzene, to yield the comopound identified as 1,2-dimethyl-5-nitroimidazole. This latter compound is in turn allowed to react with benzaldehyde in the presence of a base, for example sodium ethoxide in absolute ethanol, to yield 1-methyl-5-nitro-2-styrylimidazole.
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Synthesis routes and methods II

Procedure details

An exemplary starting compound, 5-amino-1-methyl-3-(1-methyl-5-nitro-2-imidazolyl)pyrazole-4-carbonitrile, is readily synthesized starting from commercially-available 2-methyl-5-nitroimidazole. The 2-methyl-5-nitroimidazole is allowed to react with a suitable alkylating agent, such as dimethyl sulfate, in a suitable solvent, for example benzene, to yield the compound identified as 1,2-dimethyl-5-nitroimidazole. This latter compound is in turn allowed to react with benzaldehyde in the presence of a base, for example sodium ethoxide in absolute ethanol, to yield 1-methyl-5-nitro-2-styrylimidazole.
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